1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester

Descripción general

Descripción

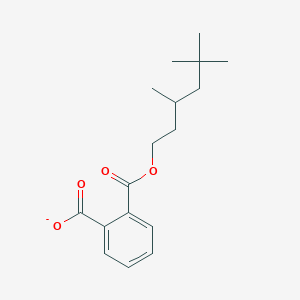

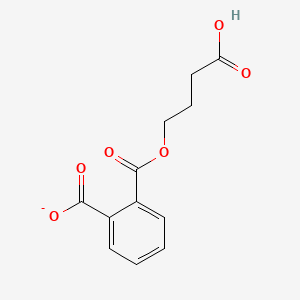

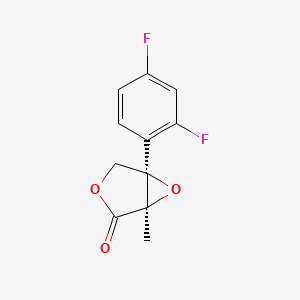

1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester, also known as 2-(3-carboxypropoxycarbonyl)benzoate, is a chemical compound with the molecular formula C12H11O6 . It is a phthalic acid monoester and a dicarboxylic acid . It is also related to a group of chemicals known as phthalic acid esters (PAEs), which are synthesized from phthalic anhydride and specific alcohols .

Synthesis Analysis

The synthesis of 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester, and other PAEs, involves the Fischer esterification process, which uses phthalic anhydride and specific alcohols .Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with two carboxylic acid groups (one of which is esterified), and a propyl group . The InChI representation of the molecule isInChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/p-1 . Chemical Reactions Analysis

Phthalic acid esters, including 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester, are widely used as plasticizers and additives to improve the mechanical extensibility and flexibility of various products . They can be easily released from plastics to water, food, soil, and air, making them ubiquitous environmental contaminants .Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.21 g/mol . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 251.05556307 g/mol . The topological polar surface area is 104 Ų .Aplicaciones Científicas De Investigación

Decarboxylative Hydroxylation of Benzoic Acids

This compound can be used in the decarboxylative hydroxylation of benzoic acids to synthesize phenols . This process is synthetically promising due to its mild conditions, broad substrate scope, and late-stage applications . Phenols are valuable building blocks in natural products, pharmaceuticals, and functional materials .

Synthesis of Phenols

The compound can be used in the synthesis of phenols directly from benzoic acids . This is a significant development as conventional decarboxylation strategies have failed to provide a solution to phenol synthesis .

Bio-Kolbe–Schmitt Reaction

The compound can be used in the Bio-Kolbe–Schmitt reaction , a reverse reaction-carboxylation . This reaction offers an elegant alternative to CO2 fixation .

Enhancing Carboxylation Efficiency

The compound can be used to enhance the carboxylation efficiency of reversible benzoic acid decarboxylases . This is particularly useful as enhancing the carboxylation efficiency of these enzymes has been a challenge due to unexplained carboxylation mechanisms .

Control of Substrate/Product Entry and Exit

The compound can be used to control the entry and exit of substrate/product during reversible reactions . This is achieved through the side chain conformation of a tyrosine residue .

Engineering Decarboxylases

The compound can be used in the engineering of decarboxylases with higher carboxylation efficiency . This is achieved by exploiting the interactions of enzymes with substrates and products in the forward and reverse reactions .

Propiedades

IUPAC Name |

2-(3-carboxypropoxycarbonyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYTPMLIWBZMBSL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11O6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does MCPP exposure relate to oxidative stress?

A1: Research suggests that MCPP exposure may be linked to increased oxidative stress. One study found an inverse association between urinary MCPP concentrations and serum bilirubin levels in a national sample. [] Given bilirubin's potent antioxidant properties, this suggests a potential increase in oxidative stress due to MCPP exposure. [] Further research found positive associations between MCPP and inflammatory markers such as absolute neutrophil count, alkaline phosphatase, and ferritin, further supporting this link. []

Q2: Does MCPP exposure affect bone health in humans?

A2: Yes, studies suggest a potential negative impact of MCPP on bone health, particularly in postmenopausal women. Higher urinary MCPP levels were associated with reduced bone mineral density (BMD) in the total hip and femur neck. [] Furthermore, women with the highest MCPP levels had a higher risk of osteoporosis in these areas compared to those with the lowest levels. [] Longitudinal analyses from another study also linked higher MCPP concentrations to greater declines in total hip and femoral neck BMD. []

Q3: What is the relationship between prenatal MCPP exposure and childhood obesity?

A3: Research indicates a possible link between prenatal MCPP exposure and an increased risk of overweight/obese status in children aged 4 to 7 years. [] This association was observed with maternal urinary MCPP concentrations measured during pregnancy but not with childhood BMI z-scores. []

Q4: How does MCPP exposure relate to diabetes?

A4: Multiple studies suggest a potential link between MCPP exposure and an increased risk of diabetes. One study found that higher urinary MCPP levels were associated with increased odds of diabetes in women, particularly among White women. [] Another study found a positive association between MCPP exposure and the risk of Metabolic dysfunction-associated fatty liver disease (MAFLD), a condition linked to diabetes. []

Q5: Does MCPP exposure impact male reproductive health?

A5: Research indicates a possible negative impact of MCPP on male reproductive health. One study found that higher urinary MCPP concentrations were associated with low sperm morphology in men. [] These findings suggest that ambient MCPP exposure may negatively affect semen quality. [, ]

Q6: Is there a link between MCPP exposure and thyroid function?

A6: Yes, studies suggest a potential association between MCPP exposure and altered thyroid hormone levels. One study found that MCPP was associated with several thyroid measures in both adults and adolescents. [] These findings suggest that exposure to phthalates, including MCPP, might disrupt thyroid hormone levels, although more research is needed to confirm these findings. []

Q7: What is the molecular formula and weight of MCPP?

A7: The molecular formula of MCPP is C12H14O4, and its molecular weight is 222.24 g/mol.

Q8: How is MCPP metabolized and excreted?

A8: MCPP is a primary metabolite of di-n-butyl phthalate (DnBP) and is also a minor metabolite of di(2-ethylhexyl) phthalate (DEHP) and other high-molecular-weight phthalates. [] It is primarily excreted in urine. [] One study found that MCPP was more frequently detected and present in higher urinary concentrations than MnOP, the hydrolytic monoester of DnOP. []

Q9: What is the half-life of MCPP in humans?

A9: The provided research does not specify the half-life of MCPP in humans.

Q10: What are the potential long-term effects of MCPP exposure?

A10: While the provided research does not explicitly address all long-term effects, several studies suggest potential associations between MCPP exposure and adverse health outcomes. These include:

- Metabolic Health: Increased risk of obesity, diabetes, and MAFLD. [, , ]

- Bone Health: Reduced BMD and increased osteoporosis risk, particularly in postmenopausal women. [, ]

- Reproductive Health: Potential negative effects on semen quality in men. [, ]

- Thyroid Function: Possible alterations in thyroid hormone levels. []

Q11: What is the relationship between urinary MCPP levels and pregnancy outcomes?

A11: Studies suggest a potential association between higher urinary MCPP concentrations during pregnancy and an increased risk of preterm birth. [, ] One study found that women with the highest MCPP levels were more likely to experience preterm birth, even after adjusting for other risk factors. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/no-structure.png)

![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)

![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)